1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant scientific interest. It is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core The core can be synthesized using a condensation reaction between 3-chloro-4-methylphenylhydrazine and 1,3-dicarbonyl compounds under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound would likely leverage scalable synthetic routes, ensuring high yield and purity. Techniques such as flow chemistry and catalysis might be employed to optimize reaction conditions, minimize by-products, and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: : Reduction can be performed using reducing agents such as lithium aluminium hydride (LAH), which could reduce carbonyl groups to alcohols.
Substitution: : The aromatic chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
Reduction: : Lithium aluminium hydride in anhydrous solvents like ether.
Substitution: : Nucleophiles like amines, thiols in aprotic solvents such as dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds, which can be further utilized in various chemical transformations.
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.
Biology: In biological research, its structural motif is often found in molecules with biological activity, making it a candidate for studying biological processes and drug development.
Medicine: Medically, derivatives of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide are explored for potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Industrially, the compound can be utilized in the development of new materials, including polymers and specialized coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves interaction with molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to specific active sites, modulating biological pathways. For instance, it might inhibit enzymes involved in inflammation or interact with receptors regulating cell proliferation.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and piperidine moieties. This unique combination imparts distinct biological and chemical properties.
List of Similar Compounds:1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Lacks the piperidine and carboxamide groups.
4-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the piperidine and carboxamide groups.
1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylmethanol: : Features a hydroxymethyl group instead of the piperidine and carboxamide groups.
Properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-2-3-13(8-15(11)19)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWVNNKIJVJQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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